molecular formula C5H3IOS B095859 4-Iodothiophene-2-carbaldehyde CAS No. 18812-38-9

4-Iodothiophene-2-carbaldehyde

Cat. No. B095859
CAS RN: 18812-38-9
M. Wt: 238.05 g/mol
InChI Key: JZOKISLKNLACDI-UHFFFAOYSA-N
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Description

4-Iodothiophene-2-carbaldehyde is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring. The presence of the iodo substituent and the aldehyde functional group in the molecule of 4-iodothiophene-2-carbaldehyde makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel and unexpected domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol has been developed to produce 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Although this method does not directly synthesize 4-iodothiophene-2-carbaldehyde, it provides insight into the synthetic strategies that can be employed for thiophene derivatives. Additionally, the Suzuki-Miyaura cross-coupling reaction has been utilized to synthesize a series of 4-arylthiophene-2-carbaldehyde compounds, demonstrating the versatility of thiophene derivatives in coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-iodothiophene-2-carbaldehyde is characterized by the presence of an iodine atom at the fourth position and an aldehyde group at the second position of the thiophene ring. This structure is pivotal for further chemical transformations, as seen in the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . The iodine atom, in particular, is a reactive site that can undergo various reactions, including oxidative addition in palladium-catalyzed reactions.

Chemical Reactions Analysis

4-Iodothiophene-2-carbaldehyde can participate in a range of chemical reactions. The iodine substituent makes it a suitable candidate for further functionalization through palladium-catalyzed coupling reactions, as demonstrated in the synthesis of 4H-thieno[3,2-c]chromenes . The aldehyde group also provides a reactive site for nucleophilic addition reactions, which can lead to the formation of various alcohols, acids, and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodothiophene-2-carbaldehyde are influenced by both the thiophene ring and the substituents attached to it. The iodine atom contributes to the compound's molecular weight and density, while the aldehyde group affects its boiling point and solubility. The compound's reactivity is also determined by these functional groups, with the iodine providing a site for oxidative addition and the aldehyde group being prone to nucleophilic attack. Although the specific physical and chemical properties of 4-iodothiophene-2-carbaldehyde are not detailed in the provided papers, general trends can be inferred from the behavior of similar thiophene derivatives .

Scientific Research Applications

Thiophene Derivatives

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some of the fields where they are used:

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Electronics

    • They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthetic Chemistry

    • Thiophene derivatives are used in the synthesis of a variety of biologically active compounds .
    • They are used in the synthesis of advanced compounds with a variety of biological effects .
  • Pharmaceuticals

    • Thiophene-based drugs are used for their anti-inflammatory properties .
    • Some thiophene-based drugs are used as nonsteroidal anti-inflammatory drugs and dental anesthetics .
  • Organic Chemistry

    • Thiophene derivatives are used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
    • They are also used in the Paal–Knorr reaction, a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
  • Agriculture

    • Thiophene derivatives are used in the development of pesticides and herbicides .
    • They are used in the synthesis of plant growth regulators .
  • Dyes and Pigments

    • Thiophene derivatives are used in the production of dyes and pigments .
    • They are used in the synthesis of photochromic dyes .
  • Polymers

    • Thiophene derivatives are used in the synthesis of conducting polymers .
    • They are used in the production of plastic electronics .

Safety And Hazards

The safety information for 4-Iodothiophene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

While the future directions for 4-Iodothiophene-2-carbaldehyde are not explicitly mentioned in the available literature, thiophene derivatives are of significant interest in various fields. They are essential in industrial chemistry and material science, and play a vital role in the advancement of organic semiconductors . They also exhibit many pharmacological properties, suggesting potential applications in medicinal chemistry .

properties

IUPAC Name

4-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKISLKNLACDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617829
Record name 4-Iodothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodothiophene-2-carbaldehyde

CAS RN

18812-38-9
Record name 4-Iodothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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